![molecular formula C7H8O B2498095 3-Cyclopropylfuran CAS No. 1563530-01-7](/img/structure/B2498095.png)
3-Cyclopropylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-Cyclopropylfuran derivatives has been explored through various methods. One approach involves the Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols with water and electrophilic halides, leading to 3-halohydrofurans with moderate to excellent yields (Mothe et al., 2011). Another method utilizes a cascade reaction between 1-(1-alkynyl)cyclopropyl ketones and cupric halide to produce 3-halofuran derivatives under mild conditions (Zhu et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be influenced by the synthetic route. For instance, AlCl3-promoted cycloaddition reactions of activated cyclopropanes with aromatic aldehydes have been shown to construct 2,5-diaryl-3,3,4-trisubstituted tetrahydrofurans with excellent diastereoselectivities (Yang et al., 2011). These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
This compound and its derivatives participate in a variety of chemical reactions, highlighting their versatile chemical properties. The ring-opening cycloisomerization of cyclopropenyl carboxylates has been shown to produce differently substituted 2-alkoxyfurans with high regioselectivity and good yields (Chen & Ma, 2010). Such reactions underscore the potential of this compound derivatives in synthetic organic chemistry.
Physical Properties Analysis
While specific studies on the physical properties of this compound are limited, the physical properties of organic compounds like furans are typically characterized by their boiling points, melting points, and solubility. These properties are influenced by the functional groups attached to the furan ring and the overall molecular structure.
Chemical Properties Analysis
The chemical properties of this compound derivatives include reactivity towards nucleophilic and electrophilic agents, the potential for polymerization, and the ability to undergo various organic transformations. The presence of the cyclopropyl group can influence the electron density of the furan ring, affecting its reactivity in chemical reactions.
- (Mothe et al., 2011)
- (Zhu et al., 2012)
- (Yang et al., 2011)
- (Chen & Ma, 2010)
Scientific Research Applications
Rapid Access to Halohydrofurans
A study describes a method to efficiently prepare 3-halohydrofurans via hydroxylation/halocyclization of cyclopropyl methanols, showcasing the application of cyclopropyl derivatives in synthesizing halogenated furans under mild conditions (S. R. Mothe et al., 2011).
Synthesis of Multisubstituted Furans
Another research effort developed a convenient method for synthesizing 3-halofurans from 1-(1-alkynyl)cyclopropyl ketones, further illustrating the synthetic utility of cyclopropyl compounds in creating furan derivatives with significant yields (Mei Zhu et al., 2012).
Intramolecular Cyclopropanation and C-H Insertion
Activation of unsaturated carbon-carbon bonds using transition metal catalysts with cyclopropenes as substrates demonstrates the role of cyclopropyl groups in facilitating diverse transformations, leading to heterocycles and carbocycles with a bicyclo[4.1.0]heptane framework (Alexis Archambeau et al., 2015).
Cyclopropyl Rings in Drug Molecules
The cyclopropyl ring's contribution to drug properties, including enhancing potency and reducing off-target effects, underscores its importance in medicinal chemistry. This review focuses on how the cyclopropyl fragment addresses challenges in drug discovery (T. Talele, 2016).
C-C Bond Cleavage of Cyclopropanols
A review covering the C-C bond cleavage and functionalization of cyclopropanols highlights the synthetic utility of cyclopropanols as unique three-carbon synthons, demonstrating the cyclopropyl group's versatility in organic synthesis (Tyler R McDonald et al., 2020).
Safety and Hazards
The safety information for “3-Cyclopropylfuran” indicates that it is potentially dangerous . The hazard statements include H225, H301, and H331, which refer to its flammability and toxicity if swallowed or inhaled .
Relevant Papers
There are several papers related to “this compound”. For instance, a paper titled “Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif” discusses the synthesis of substituted all-cis-1,2,3-trifluorocyclopropanes . Another paper titled “Reactions of esters of cyclopropylfurancarboxylic acids in the system comprising Paraform, hydrogen chloride, and zinc chloride” discusses the reactions of certain cyclopropylfuran compounds .
Mechanism of Action
Mode of Action
Cyclopropane-containing compounds are known to impose conformational rigidity on the molecules of physiologically active compounds This could potentially influence the interaction of 3-Cyclopropylfuran with its targets, leading to changes in their function
Biochemical Pathways
They play a role in maintaining normal bodily functions and improving human health . .
Result of Action
It’s known that the structure and conformation of a compound can influence its biological activity . Therefore, the cyclopropyl group in this compound might have specific effects at the molecular and cellular level. More research is needed to understand these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of this compound . .
properties
IUPAC Name |
3-cyclopropylfuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJGFPAEFSYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.